butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Butyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Butyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Butyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate .
Uniqueness
What sets butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfamoylphenyl group, in particular, may enhance its biological activity and specificity .
Biological Activity
Butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a quinoxaline core, which is known for its diverse biological properties. The presence of a sulfonamide group contributes to its potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. In particular, this compound has shown promising results against various cancer cell lines:
The structure-activity relationship (SAR) analysis indicates that electron-donating groups enhance activity, while electron-withdrawing groups diminish it. The NH linker and specific substitutions at the quinoxaline core are crucial for maintaining potency.
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against Mycobacterium tuberculosis (Mtb). A study reported that derivatives of quinoxaline exhibited significant antitubercular activity with minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL against Mtb H37Ra . The sulfonamide moiety is believed to play a critical role in this activity by inhibiting bacterial folate synthesis.
The biological mechanisms underlying the activity of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound likely targets specific enzymes involved in cancer cell proliferation and bacterial metabolism.
- Induction of Apoptosis : Studies suggest that quinoxaline derivatives can induce programmed cell death in cancer cells, contributing to their anticancer effects.
- Disruption of Cellular Functions : By interfering with cellular signaling pathways, the compound can hinder the growth and survival of both cancerous and microbial cells.
Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against various human cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations below 0.5 μM for HeLa cells.
Study 2: Antitubercular Activity
A separate investigation focused on the compound's efficacy against Mtb strains. The data revealed that several derivatives exhibited MIC values comparable to first-line antitubercular agents, suggesting potential as a new therapeutic option for tuberculosis treatment.
Properties
Molecular Formula |
C23H25N5O4S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
butyl 2-amino-1-[2-(4-sulfamoylphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H25N5O4S/c1-2-3-14-32-23(29)19-20-22(27-18-7-5-4-6-17(18)26-20)28(21(19)24)13-12-15-8-10-16(11-9-15)33(25,30)31/h4-11H,2-3,12-14,24H2,1H3,(H2,25,30,31) |
InChI Key |
DZKVHTQJMUTHSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=C(C=C4)S(=O)(=O)N)N |
Origin of Product |
United States |
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